molecular formula C26H28FNO8S2 B12833120 methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid

Cat. No.: B12833120
M. Wt: 565.6 g/mol
InChI Key: VEPCLQJFSRCTSQ-PEVLCXCCSA-N
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Description

Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[321]octane-2-carboxylate;naphthalene-1,5-disulfonic acid is a complex organic compound that combines a bicyclic structure with a fluorophenyl group and a naphthalene disulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves multiple steps, starting with the preparation of the bicyclic core structure. The key steps include:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and Friedel-Crafts acylation, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound’s fluorophenyl group can be used as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies to investigate molecular interactions and dynamics.

Medicine

The compound’s bicyclic structure and fluorophenyl group suggest potential applications in medicinal chemistry, particularly in the design of drugs targeting the central nervous system. Its structural similarity to known bioactive molecules could make it a candidate for further pharmacological studies.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity through binding interactions. The fluorophenyl group could enhance binding affinity and selectivity, while the bicyclic structure could provide rigidity and stability to the molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: Similar structure but with a bromophenyl group.

Uniqueness

The presence of the fluorophenyl group in methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate imparts unique electronic properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its chloro- and bromo- counterparts.

Properties

Molecular Formula

C26H28FNO8S2

Molecular Weight

565.6 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C16H20FNO2.C10H8O6S2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h3-6,12-15H,7-9H2,1-2H3;1-6H,(H,11,12,13)(H,14,15,16)/t12-,13+,14+,15-;/m0./s1

InChI Key

VEPCLQJFSRCTSQ-PEVLCXCCSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)OC.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Origin of Product

United States

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